

Validating the selectivity of AZD 4017 for 11 β -HSD1 over 11 β -HSD2

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Compound of Interest

Compound Name: AZD 4017

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AZD4017: A Comparative Analysis of its Selectivity for 11 β -HSD1

This guide provides a detailed comparison of AZD4017's inhibitory activity on 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) versus type 2 (11 β -HSD2), supported by experimental data and methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 11 β -HSD Isozymes and AZD4017

The 11 β -hydroxysteroid dehydrogenase (11 β -HSD) enzymes are crucial regulators of glucocorticoid activity at the tissue level.[1] They interconvert the active glucocorticoid, cortisol, and its inactive form, cortisone.[2]

- **11 β -HSD1:** This enzyme primarily functions as a reductase, converting cortisone to active cortisol, thereby amplifying glucocorticoid action within cells.[3][4] It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[4][5] Overactivity of 11 β -HSD1 is implicated in metabolic diseases like obesity and insulin resistance.[2]
- **11 β -HSD2:** In contrast, 11 β -HSD2 acts exclusively as a dehydrogenase, inactivating cortisol by converting it to cortisone.[2] Its expression is concentrated in mineralocorticoid-sensitive

tissues, such as the kidneys and colon.[6] The primary role of 11 β -HSD2 is to protect the mineralocorticoid receptor from being illicitly activated by cortisol.[2][6]

Given these distinct roles, selective inhibition of 11 β -HSD1 is a promising therapeutic strategy for metabolic disorders, as it can reduce local cortisol levels in target tissues without disrupting the essential protective function of 11 β -HSD2.[2] AZD4017 is a potent, orally bioavailable, and selective inhibitor developed to target 11 β -HSD1.[5][7]

Quantitative Analysis of Selectivity

The selectivity of AZD4017 is demonstrated by the significant difference in its half-maximal inhibitory concentration (IC₅₀) against 11 β -HSD1 compared to 11 β -HSD2 and other related enzymes. The data clearly indicates a high affinity for 11 β -HSD1.

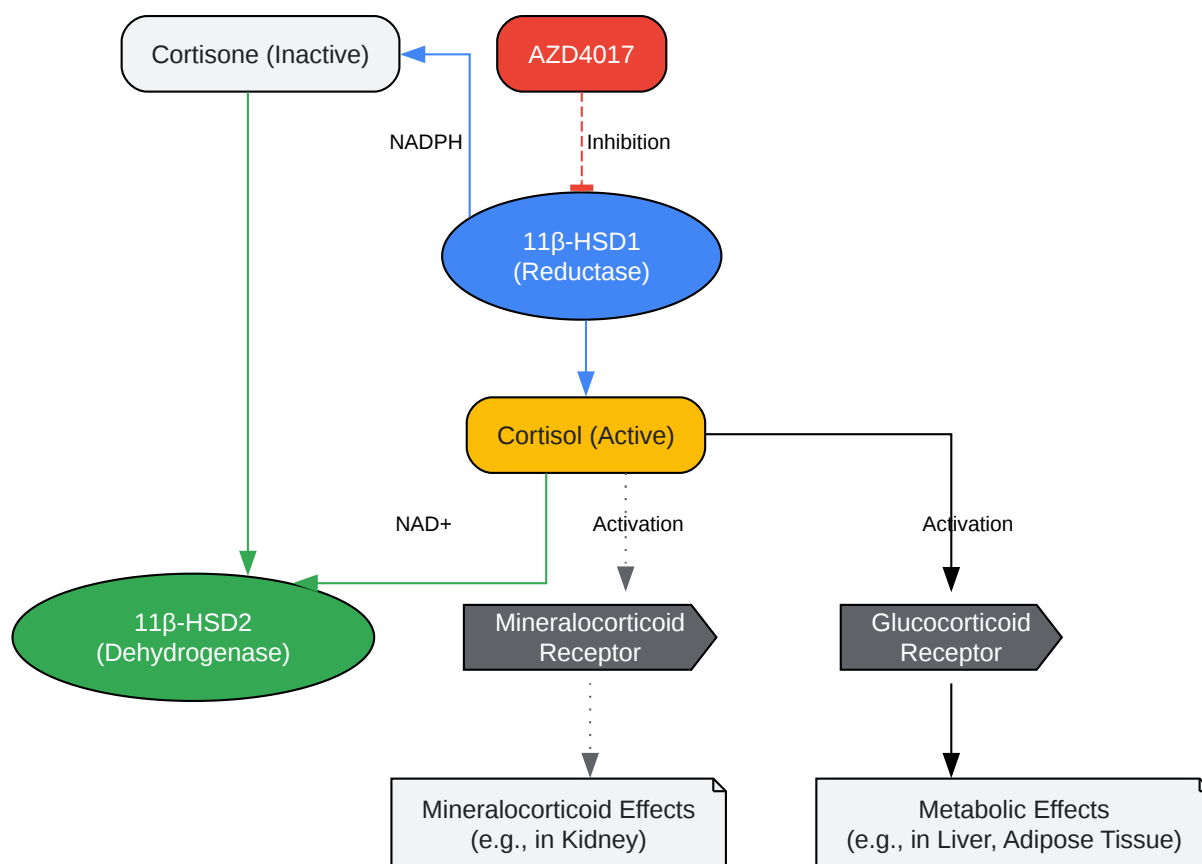
Target Enzyme	Inhibitor	IC ₅₀ Value (μ M)	Selectivity over 11 β -HSD2
Human 11 β -HSD1	AZD4017	0.007[7][8]	>4285-fold
Human 11 β -HSD2	AZD4017	>30[7][8]	-
Human 17 β -HSD1	AZD4017	>30[8][9]	-
Human 17 β -HSD3	AZD4017	>30[8][9]	-
Human 11 β -HSD1 (in isolated adipocytes)	AZD4017	0.002[7]	-

Table 1: Comparative IC₅₀ values of AZD4017 against 11 β -HSD isozymes and other hydroxysteroid dehydrogenases.

As shown, AZD4017 is over 2000 to 4000 times more selective for 11 β -HSD1 than for 11 β -HSD2, demonstrating its high specificity.[10][11]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway of corticosteroids and the specific point of intervention for AZD4017.



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Caption: AZD4017 selectively inhibits 11 β -HSD1, blocking cortisol regeneration.

Experimental Protocols for Determining Selectivity

The high selectivity of AZD4017 for 11 β -HSD1 has been validated through a combination of in vitro and in vivo experimental methods.

In Vitro Assays

- Objective: To determine the direct inhibitory effect of a compound on enzyme activity.
- Methodology:

- Enzyme Source: Assays commonly use preparations that selectively express the target enzyme. This can include human liver microsomes for 11 β -HSD1 or human kidney cortex microsomes for 11 β -HSD2.[6] Alternatively, cell lines (e.g., Chinese Hamster Ovary cells) are transfected to express recombinant human 11 β -HSD1 or 11 β -HSD2.[6]
- Incubation: The enzyme preparation is incubated with a specific substrate (e.g., cortisone for 11 β -HSD1, cortisol for 11 β -HSD2) and the necessary cofactor (NADPH for 11 β -HSD1 reductase activity, NAD⁺ for 11 β -HSD2 dehydrogenase activity).[2]
- Inhibition Analysis: Various concentrations of the test inhibitor (AZD4017) are added to the reaction to determine the concentration required to inhibit 50% of the enzyme's activity (the IC₅₀ value).
- Detection: The rate of conversion of substrate to product is measured, typically using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or radiometric assays.[12][13]

In Vivo Pharmacodynamic Studies

- Objective: To confirm selective enzyme inhibition in a living organism.
- Methodology:
 - Biomarker Analysis: In human studies, the activity of 11 β -HSD is assessed by measuring the ratios of cortisol and cortisone metabolites in a 24-hour urine collection.[8]
 - 11 β -HSD1 Activity: Measured by the ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) to tetrahydrocortisone ([THF + alloTHF]/THE).[11][14] A significant decrease in this ratio indicates inhibition.
 - 11 β -HSD2 Activity: Assessed using the urinary free cortisol to free cortisone (UFF/UFE) ratio.[11] A lack of change in this ratio suggests the inhibitor does not affect 11 β -HSD2.
 - Prednisone Challenge Test: This test specifically measures hepatic (liver) 11 β -HSD1 activity.[9] Subjects are given an oral dose of prednisone. Since prednisone must be converted to the active prednisolone by 11 β -HSD1 to be effective, inhibition of the enzyme results in significantly lower plasma levels of prednisolone.[8][9]

Clinical trials have demonstrated that treatment with AZD4017 leads to a greater than 90% inhibition of 11 β -HSD1 activity, confirmed by urinary metabolite ratios, with no corresponding change in markers of 11 β -HSD2 activity.[11][14] These in vivo results strongly corroborate the selective inhibition observed in in vitro assays.

Conclusion

The extensive data from both in vitro enzyme assays and in vivo clinical studies provide robust evidence for the high selectivity of AZD4017. With an IC₅₀ for 11 β -HSD1 in the low nanomolar range and an IC₅₀ for 11 β -HSD2 that is over 4000-fold higher, AZD4017 is a precisely targeted inhibitor. This selectivity allows it to effectively reduce the production of active glucocorticoids in metabolic tissues while preserving the essential function of 11 β -HSD2 in mineralocorticoid tissues, highlighting its potential as a refined therapeutic agent.

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